molecular formula C25H15NO B14213418 2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-53-8

2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14213418
CAS No.: 823227-53-8
M. Wt: 345.4 g/mol
InChI Key: IICINGABMBYMIB-UHFFFAOYSA-N
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Description

2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C24H15NO It is a derivative of benzonitrile, characterized by the presence of acetyl and ethynyl groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an acetylphenylacetylene reacts with a halogenated benzonitrile in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyl and ethynyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • 2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Uniqueness

2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of the acetyl group, which can undergo specific chemical reactions and influence the compound’s biological activity. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

CAS No.

823227-53-8

Molecular Formula

C25H15NO

Molecular Weight

345.4 g/mol

IUPAC Name

2-[2-[2-[2-(2-acetylphenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C25H15NO/c1-19(27)25-13-7-6-11-23(25)17-16-21-9-3-2-8-20(21)14-15-22-10-4-5-12-24(22)18-26/h2-13H,1H3

InChI Key

IICINGABMBYMIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N

Origin of Product

United States

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